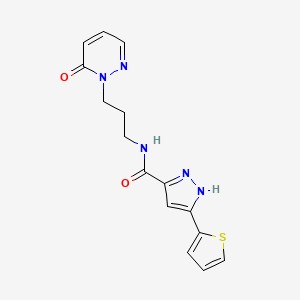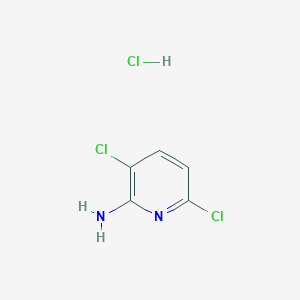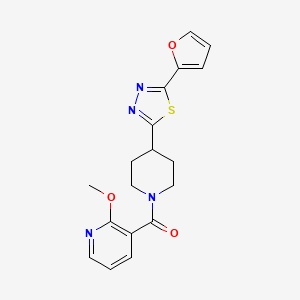
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
BenchChem offers high-quality N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Drug Discovery
Research in antiviral drug discovery has explored various chemical compounds, including pyrazole derivatives, for their potential to inhibit viral infections. While the specific compound is not directly mentioned, studies have detailed the exploration of structurally related analogues, such as T-705 and pyrazinamide, for their antiviral activities, particularly against hemorrhagic fever virus infections and HIV. These investigations highlight the ongoing search for effective antiviral agents and the role of novel chemical entities in this pursuit (De Clercq, 2009).
Photosynthetic Electron Transport Inhibition
Compounds with a pyrazole backbone have been studied for their ability to interfere with photosynthetic electron transport, indicating potential applications in agricultural science, such as developing new herbicides. The specific activities of these compounds, including their inhibitory effects on the light-driven reduction of ferricyanide by isolated spinach chloroplasts, demonstrate the utility of pyrazole derivatives in studying and potentially controlling photosynthetic processes (Vicentini et al., 2005).
Antimycobacterial Activity
Research into substituted isosteres of pyridine- and pyrazinecarboxylic acids, including those related to pyrazole derivatives, has shown promise in combating Mycobacterium tuberculosis. These studies suggest potential applications of structurally similar compounds in developing new antimycobacterial agents, contributing to the fight against tuberculosis (Gezginci et al., 1998).
Antimicrobial Activity
The synthesis and investigation of pyridazine derivatives, including pyrazolo[1,5-a]pyrimidine derivatives, have been pursued for their antimicrobial properties. This line of research indicates the potential of pyrazole-containing compounds to serve as bases for developing new antimicrobial agents capable of combating various microorganisms (El-Mariah et al., 2006).
properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-14-5-1-7-17-20(14)8-3-6-16-15(22)12-10-11(18-19-12)13-4-2-9-23-13/h1-2,4-5,7,9-10H,3,6,8H2,(H,16,22)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGOCCSFMPERRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2466511.png)

![tert-Butyl 3-(hydroxymethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2466515.png)
![3-(3-Bromopyridin-4-yl)oxy-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2466516.png)
![N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide](/img/structure/B2466517.png)
![1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride](/img/structure/B2466518.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2466522.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2466523.png)

![[(Z)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-dichlorobenzoate](/img/structure/B2466528.png)
